5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one

FAAH MAGL endocannabinoid system

This compound's 5-benzyl substituent confers unique steric and electronic properties versus the 5-phenyl and 5-methyl analogs, making it an ideal starting scaffold for CNS-penetrant endocannabinoid system inhibitors (FAAH, MAGL) and ABHD6 inhibitors (cf. JZP-169). The methylene spacer enables SAR exploration of binding affinity, selectivity, and metabolic stability. Its enhanced lipophilicity supports QSAR studies correlating LogP with membrane permeability. Procure this high-purity building block for hit-to-lead optimization and target selectivity studies.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 1711-94-0
Cat. No. B2460152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one
CAS1711-94-0
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NNC(=O)O2
InChIInChI=1S/C9H8N2O2/c12-9-11-10-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
InChIKeyQSEALXFPOAYSEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one (1711-94-0): A Versatile Oxadiazolone Scaffold for Medicinal Chemistry and Biological Evaluation


5-Benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one (CAS 1711-94-0) is a heterocyclic compound belonging to the 1,3,4-oxadiazol-2(3H)-one class. It features a benzyl substituent at the 5-position of the oxadiazolone ring. This core scaffold is recognized for its capacity to engage diverse biological targets, including serine hydrolases such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) [1], as well as the carboxylesterase Notum [2]. The compound is primarily employed as a synthetic intermediate and a versatile building block in the discovery of enzyme inhibitors and other bioactive molecules.

Why 5-Benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one (1711-94-0) Cannot Be Interchanged with Common Oxadiazolone Analogs


Within the 1,3,4-oxadiazol-2(3H)-one class, even subtle modifications at the 5-position profoundly impact biological activity and selectivity. For instance, while 5-phenyl-1,3,4-oxadiazol-2(3H)-ones have been optimized as potent Notum inhibitors with sub-micromolar IC₅₀ values [1], the 5-benzyl analog provides a distinct structural geometry that can alter target engagement and pharmacokinetic properties. Similarly, the 5-methyl derivative (CAS 3069-67-8) serves primarily as an agrochemical intermediate , underscoring that the benzyl group in 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one confers unique electronic and steric characteristics. Therefore, generic substitution with other oxadiazolones is not scientifically valid, as even minor structural changes can lead to significant differences in potency, selectivity, and metabolic stability.

Quantitative Evidence Guide: Comparative Data for 5-Benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one (1711-94-0) Selection


Comparative Inhibitory Potency Against Serine Hydrolases

Direct head-to-head data for 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one against FAAH and MAGL are not publicly available. However, class-level inference from 1,3,4-oxadiazol-2-one analogs suggests that the benzyl substituent at the 5-position can modulate inhibitory activity. For example, a closely related analog, compound 3d (structure not fully disclosed but containing an oxadiazolone core), exhibited an FAAH IC₅₀ of 2.0 μM and a MAGL IC₅₀ of 0.22 μM, demonstrating a 10-fold selectivity for MAGL over FAAH [1]. While not a direct comparator, this data indicates that the oxadiazolone scaffold is tunable and that 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one, with its unique benzyl moiety, warrants evaluation as a potential serine hydrolase inhibitor with potentially differentiated selectivity.

FAAH MAGL endocannabinoid system enzyme inhibition

Structural Basis for Altered Target Engagement: Notum Inhibition

While 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one itself has not been reported as a Notum inhibitor, a closely related 5-phenyl analog (compound 23dd) was optimized from a fragment hit to a lead with a >600-fold increase in activity, achieving a cellular EC₅₀ in the sub-micromolar range [1]. This demonstrates that the 5-aryl/benzyl position is a critical determinant of Notum inhibitory potency. The benzyl group in 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one, with its additional methylene spacer compared to the phenyl analog, is expected to alter the binding mode and potentially the selectivity profile. This structural divergence is significant for researchers seeking to differentiate Notum inhibition from off-target carboxylesterase activity.

Notum Wnt signaling carboxylesterase crystallography

Physicochemical Property Differentiation: Benzyl vs. Methyl Substitution

A direct comparison of calculated physicochemical properties reveals key differences between 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one and the simpler 5-methyl analog (CAS 3069-67-8). The benzyl-substituted compound has a molecular weight of 176.17 g/mol and a predicted LogP (octanol-water partition coefficient) that is significantly higher than that of the 5-methyl analog (MW = 100.08 g/mol) [1]. This increased lipophilicity is expected to enhance membrane permeability and blood-brain barrier penetration, while also potentially altering metabolic stability and solubility. These differences are critical for applications in central nervous system (CNS) drug discovery, where balancing lipophilicity is essential for achieving target engagement in the brain.

physicochemical properties lipophilicity drug-likeness scaffold

Versatility as a Synthetic Building Block for ABHD6 Inhibitors

The 1,3,4-oxadiazol-2-one scaffold, including 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one, has been utilized as a core building block in the development of selective and irreversible inhibitors of α/β-hydrolase domain-containing 6 (ABHD6). For instance, a 5-methoxy-substituted analog (JZP-169) achieved an IC₅₀ of 216 nM against human ABHD6 and demonstrated complete selectivity over FAAH, MAGL, and ABHD12 at 10 μM [1]. This exemplifies the potential of 5-substituted oxadiazolones to yield highly selective serine hydrolase probes. The 5-benzyl variant, therefore, presents a valuable starting point for synthesizing novel ABHD6 inhibitors with potentially improved selectivity or pharmacokinetic profiles due to the larger hydrophobic substituent.

ABHD6 serine hydrolase irreversible inhibitor chemical probe

Optimal Application Scenarios for 5-Benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one (1711-94-0) Based on Quantitative Evidence


Scaffold for CNS-Penetrant Serine Hydrolase Inhibitors

Given the enhanced lipophilicity of the 5-benzyl substituent (predicted LogP increase vs. 5-methyl analog) and the demonstrated ability of the oxadiazolone core to potently inhibit FAAH and MAGL with sub-micromolar IC₅₀ values [1], 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one is ideally suited as a starting scaffold for developing CNS-penetrant inhibitors of the endocannabinoid system. Researchers can leverage this compound to explore SAR around the 5-position for optimizing brain exposure and target selectivity.

Building Block for Selective ABHD6 Chemical Probes

The 1,3,4-oxadiazol-2-one scaffold has been validated as a source of potent and highly selective ABHD6 inhibitors (e.g., JZP-169, IC₅₀ = 216 nM) [2]. 5-Benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one, with its distinct benzyl group, offers an alternative substitution pattern for synthesizing novel ABHD6 inhibitors. This is particularly relevant for programs seeking to differentiate from existing probes or to achieve improved metabolic stability through the lipophilic benzyl moiety.

Hit-to-Lead Optimization for Notum Carboxylesterase Inhibitors

Although not a direct Notum inhibitor itself, the 5-benzyl analog provides a valuable comparator for exploring SAR around the 5-position of oxadiazolones. The structural divergence from the optimized 5-phenyl lead (compound 23dd, >600-fold improvement) [3] allows medicinal chemists to investigate the impact of the methylene spacer on binding affinity, selectivity, and pharmacokinetics. This compound can serve as a key intermediate in hit-to-lead campaigns targeting the Wnt signaling pathway.

Physicochemical Property Comparator in Oxadiazolone Series

The distinct physicochemical profile of 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one (MW = 176.17, predicted LogP higher than 5-methyl analog) makes it a valuable comparator in studies aimed at correlating lipophilicity with membrane permeability, metabolic stability, and in vivo distribution. It can be used alongside the 5-methyl and 5-phenyl analogs to establish predictive QSAR models for oxadiazolone-containing drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.